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Compound of Interest

Compound Name: Tos-PEG4-t-butyl ester

Cat. No.: B611434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tos-PEG4-t-butyl ester (CAS No.

217817-01-1), a versatile heterobifunctional linker critical in the development of advanced

therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines

its chemical properties, safety information, and detailed experimental protocols for its

application in synthetic chemistry.

Core Properties and Safety Data
Tos-PEG4-t-butyl ester is a polyethylene glycol (PEG) based linker featuring a terminal tosyl

group and a t-butyl ester protected carboxyl group. The hydrophilic PEG4 spacer enhances

aqueous solubility, a crucial property for biological applications. The tosyl group serves as an

excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester provides a

robust protecting group for the carboxylic acid, which can be selectively removed under acidic

conditions.[1][2][3][4]

Physicochemical Data
The following table summarizes the key physicochemical properties of Tos-PEG4-t-butyl
ester.
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Property Value Reference(s)

CAS Number 217817-01-1 [1][4]

Molecular Formula C₂₀H₃₂O₈S [1]

Molecular Weight 432.53 g/mol [3]

Appearance Solid or liquid [3]

Purity ≥95% - 98% [3][4]

Boiling Point (Predicted) 528.5 ± 45.0 °C [1]

Density (Predicted) 1.154 ± 0.06 g/cm³ [1]

Storage Temperature 2-8°C or -20°C [1][3][4]

Safety and Handling Information
While a comprehensive, official Safety Data Sheet (SDS) can be obtained from suppliers, this

section summarizes available safety information. The compound is classified as an irritant.

Standard laboratory safety protocols should be strictly followed.
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Hazard Category Information
Precautionary
Statements

Reference(s)

GHS Pictogram
GHS07 (Exclamation

Mark)
- [3]

Signal Word Warning - [3]

Hazard Statements

H315: Causes skin

irritation.H319:

Causes serious eye

irritation.

- [3]

Personal

ProtectiveEquipment

(PPE)

Wear protective

gloves, protective

clothing, eye

protection, and face

protection.

P280 [3]

Handling

Avoid breathing

dust/fume/gas/mist/va

pors/spray. Wash

hands thoroughly after

handling.

P261, P264 [3]

First Aid (Eyes)

Rinse cautiously with

water for several

minutes. Remove

contact lenses, if

present and easy to

do. Continue rinsing. If

eye irritation persists:

Get medical

advice/attention.

P305+P351+P338,

P337+P313
[3]

First Aid (Skin) If on skin: Wash with

plenty of water. If skin

irritation occurs: Get

medical

advice/attention. Take

off contaminated

P302+P352,

P332+P313,

P362+P364

[3]
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clothing and wash it

before reuse.

Storage

Store in a dry, well-

ventilated place. Keep

cool. Recommended

storage at 2-8°C or

-20°C for long-term

stability.

- [1][3]

Accidental Release

Use non-combustible

absorbent material

(e.g., sand, earth) to

contain and collect

spillage for disposal.

Prevent entry into

sewers or water

courses.

- [5]

Applications in PROTAC Synthesis
Tos-PEG4-t-butyl ester is a key building block in the synthesis of PROTACs.[6] PROTACs are

heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by

recruiting an E3 ubiquitin ligase. The linker's length and chemical nature are critical for

optimizing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to

ubiquitination and subsequent proteasomal degradation of the POI.[6]

The molecule's utility is exemplified in the synthesis of potent PROTACs like BI-3663, a

selective degrader of Focal Adhesion Kinase (FAK/PTK2).[6]

General Synthetic Strategy
The synthesis of a PROTAC using this linker typically involves a two-stage process:

Nucleophilic Substitution: The tosyl group is displaced by a nucleophile (e.g., an amine or

phenol) on either the POI-binding ligand or the E3 ligase ligand.
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Deprotection and Amide Coupling: The t-butyl ester is removed under acidic conditions to

reveal a free carboxylic acid. This acid is then activated and coupled to an amine on the

second ligand, completing the PROTAC structure.

The following diagram illustrates this general experimental workflow.
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Step 1: Nucleophilic Substitution

Step 2: Deprotection

Step 3: Amide Coupling

Tos-PEG4-t-butyl ester

Intermediate 1
(Ligand1-PEG4-t-butyl ester)

 Base (e.g., K2CO3)
Solvent (e.g., DMF) 

Ligand 1
(e.g., E3 Ligase Ligand with Nucleophile)

Intermediate 1

Intermediate 2
(Ligand1-PEG4-COOH)

 Acid (e.g., TFA)
Solvent (e.g., DCM) 

Intermediate 2

Final PROTAC Molecule

 Coupling Agents (e.g., HATU, DIPEA)
Solvent (e.g., DMF) 

Ligand 2
(e.g., POI Ligand with Amine)

Click to download full resolution via product page

General workflow for PROTAC synthesis.
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Experimental Protocols
The following sections provide detailed, generalized methodologies for the key reactions

involving Tos-PEG4-t-butyl ester.

Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of Tos-PEG4-t-butyl ester with an amine- or phenol-

containing molecule.

Materials:

Tos-PEG4-t-butyl ester

Amine- or phenol-containing substrate (1.0 eq)

Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA), 1.5-2.0 eq)

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

To a solution of the amine- or phenol-containing substrate in anhydrous DMF, add the base

(e.g., K₂CO₃).

Add Tos-PEG4-t-butyl ester (typically 1.0 to 1.2 equivalents) to the mixture.

Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature

or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by an

appropriate technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to

remove DMF and inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

PEGylated intermediate.

Protocol 2: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic

acid, a necessary step before coupling to the second ligand.

Materials:

t-butyl ester protected PEG-linker intermediate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Scavenger (optional, e.g., Triisopropylsilane (TIS) if acid-sensitive groups are present)

Rotary evaporator

Procedure:

Dissolve the t-butyl ester protected intermediate in DCM (e.g., at a concentration of 0.1 M).

Cool the solution to 0 °C using an ice bath.

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed

(typically 1-2 hours).

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary

evaporator.
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To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM

(repeat 3 times).

The resulting carboxylic acid (as a TFA salt) is often a crude solid or oil and can be used in

the next amide coupling step without further purification.

Mechanism of Action: PROTAC
The final synthesized PROTAC molecule functions by inducing proximity between the target

protein and an E3 ubiquitin ligase. This hijacked E3 ligase then poly-ubiquitinates the target

protein, marking it for degradation by the cell's proteasome.

The following diagram illustrates this biological pathway.
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PROTAC mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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